N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxin ring, a fluorophenyl group, and a methanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4-fluorobenzene, and piperidine derivatives. Common synthetic routes may involve:
Formation of the Benzodioxin Ring: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Formation of the Piperidine Carboxamide: This final step may involve amide bond formation through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the methanesulfonyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
- N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
Uniqueness
The presence of the fluorophenyl group in N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE may impart unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C21H23FN2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O5S/c22-17-5-3-15(4-6-17)14-30(26,27)24-9-1-2-16(13-24)21(25)23-18-7-8-19-20(12-18)29-11-10-28-19/h3-8,12,16H,1-2,9-11,13-14H2,(H,23,25) |
InChI Key |
ORNXPHKLGSQVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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